pKa Deviation from Mono-Bromo Analog and Class Baseline
The predicted acid dissociation constant (pKa) for 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid is 4.01 ± 0.11 . This value is notably lower than its mono-bromo analog, 2-(4-bromophenyl)-2-methylpropanoic acid, which exhibits a pKa of approximately 4.5 . The increased acidity (lower pKa) is a direct consequence of the additive electron-withdrawing inductive effect of the two ortho and para bromine substituents on the phenyl ring.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 4.01 ± 0.11 (predicted) |
| Comparator Or Baseline | 2-(4-bromophenyl)-2-methylpropanoic acid (mono-bromo analog): ~4.5 |
| Quantified Difference | ΔpKa ≈ -0.49 (stronger acid) |
| Conditions | Predicted values using ACD/Labs software |
Why This Matters
A lower pKa dictates a higher degree of ionization at physiological pH, directly impacting solubility, membrane permeability, and the ability to form salt bridges in a biological context, thereby altering the pharmacological profile relative to the mono-bromo analog.
